molecular formula C16H16ClNO2 B4632417 N-(2-chlorophenyl)-4-propoxybenzamide

N-(2-chlorophenyl)-4-propoxybenzamide

Cat. No.: B4632417
M. Wt: 289.75 g/mol
InChI Key: SPMOMTLQRBQTBL-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-propoxybenzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a para-propoxy substituent (-OCH₂CH₂CH₃) on the benzamide ring. The ortho-chloro substituent may influence steric interactions and hydrogen-bonding patterns, as observed in related compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMOMTLQRBQTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-propoxybenzamide typically involves the reaction of 2-chloroaniline with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: 2-chloroaniline and 4-propoxybenzoic acid.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the propoxy group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares N-(2-chlorophenyl)-4-propoxybenzamide with key analogs from the evidence:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features References
This compound -OCH₂CH₂CH₃ (para) ~289.75* Not reported High lipophilicity; bulky substituent may reduce crystallinity. Inferred
N-(2-Chlorophenyl)-4-methylbenzamide -CH₃ (para) 245.70 Not reported Compact structure; forms N—H···O hydrogen-bonded chains .
N-(2-Chlorophenyl)-2-methylbenzamide -CH₃ (ortho) 245.70 Not reported Ortho-methyl induces steric hindrance, altering packing vs. para-substituted analogs .
N-(2-Nitrophenyl)-4-bromo-benzamide -NO₂ (ortho), -Br (para) ~335.16* Not reported Electron-withdrawing nitro group enhances polarity; bromine adds steric bulk .
N-(4-Methoxy-2-nitrophenyl)-4-bromo-benzamide -NO₂ (ortho), -OCH₃ (para) ~365.18* Not reported Methoxy (electron-donating) vs. nitro (electron-withdrawing) creates electronic contrast .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Complex substituents 464.98 142.9–143.4 Demonstrates how methoxy and chloro groups influence melting points and NMR profiles .

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

  • Substituent Effects on Physicochemical Properties :

    • Lipophilicity : The propoxy group in the title compound increases logP compared to methyl (-CH₃) or methoxy (-OCH₃) analogs, suggesting enhanced lipid solubility .
    • Melting Points : Bulky substituents like propoxy may lower melting points due to disrupted crystal packing, whereas polar groups (e.g., nitro in ) increase melting points via stronger intermolecular forces.
    • Hydrogen Bonding : Para-substituted methyl or methoxy groups facilitate N—H···O hydrogen-bonded chains in crystals , while ortho-substituents (e.g., methyl in ) introduce steric effects that alter packing.
  • Synthetic Routes: Amidation reactions (e.g., coupling 4-propoxybenzoyl chloride with 2-chloroaniline) are likely synthetic pathways, analogous to methods for N-(2-chlorophenyl)-4-methylbenzamide . Crystallization via slow evaporation from ethanol, as described for related benzamides, may yield single crystals suitable for X-ray analysis .
  • Propoxy’s lipophilicity could enhance bioavailability compared to nitro-containing analogs . Methoxy groups, as in , may improve solubility but reduce metabolic stability compared to propoxy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-4-propoxybenzamide
Reactant of Route 2
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N-(2-chlorophenyl)-4-propoxybenzamide

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